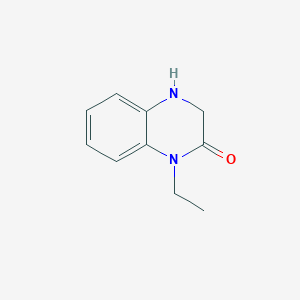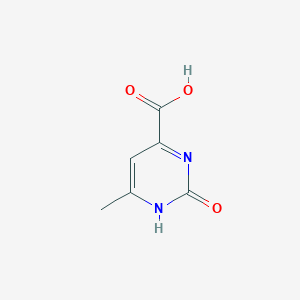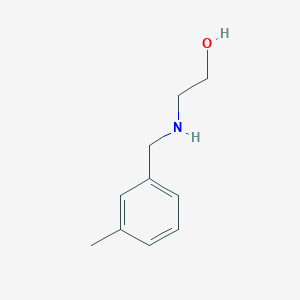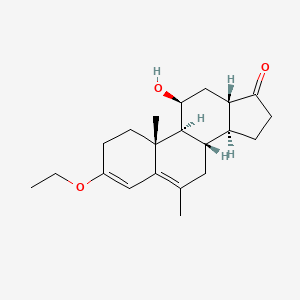
3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one, also known by its CAS number 74915-66-5, is a chemical compound with various applications in scientific research and industry. This compound is often used in the synthesis of other chemicals and has unique properties that make it valuable in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one involves several steps, including the use of specific reagents and conditions. One common method involves the reaction of itraconazole with L-ascorbic acid in a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then subjected to supercritical fluid crystallization using carbon dioxide, resulting in the formation of composite particles .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of advanced crystallization techniques and high-purity reagents ensures the consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include dichloromethane, methanol, and carbon dioxide. The conditions for these reactions often involve controlled temperatures and pressures to ensure optimal yields and purity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reaction with L-ascorbic acid results in the formation of itraconazole derivatives with enhanced bioavailability .
Scientific Research Applications
3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings
Mechanism of Action
The mechanism of action of 3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its therapeutic and industrial applications .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one can be compared with other similar compounds, such as itraconazole and its derivatives. These compounds share structural similarities but differ in their specific properties and applications.
Uniqueness
What sets this compound apart from similar compounds is its unique synthetic route and the specific conditions required for its production. Additionally, its enhanced bioavailability and stability make it a valuable compound in various fields .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and synthetic routes make it a valuable asset in scientific research and industrial production.
Properties
CAS No. |
74915-66-5 |
|---|---|
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S)-3-ethoxy-11-hydroxy-6,10-dimethyl-2,7,8,9,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C21H30O3/c1-4-24-13-7-8-21(3)17(10-13)12(2)9-16-14-5-6-18(22)15(14)11-19(23)20(16)21/h10,14-16,19-20,23H,4-9,11H2,1-3H3/t14-,15+,16+,19+,20-,21+/m1/s1 |
InChI Key |
AVJZSZIWRSNNAV-LINSNZKVSA-N |
SMILES |
CCOC1=CC2=C(CC3C4CCC(=O)C4CC(C3C2(CC1)C)O)C |
Isomeric SMILES |
CCOC1=CC2=C(C[C@H]3[C@@H]4CCC(=O)[C@H]4C[C@@H]([C@@H]3[C@]2(CC1)C)O)C |
Canonical SMILES |
CCOC1=CC2=C(CC3C4CCC(=O)C4CC(C3C2(CC1)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


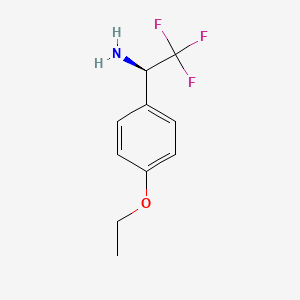
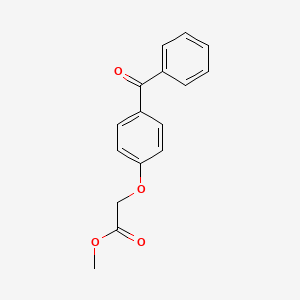
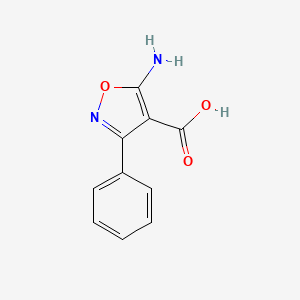
![(1R)-1-[4-(Tert-butyl)phenyl]-2,2,2-trifluoroethylamine](/img/structure/B1497448.png)


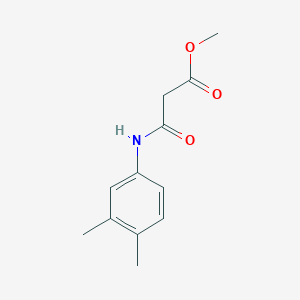
![2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B1497460.png)
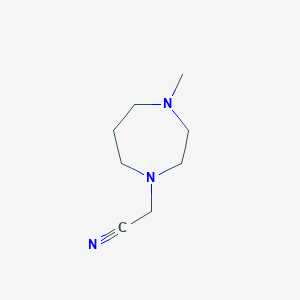
![(3-(4-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL)methanamine](/img/structure/B1497465.png)
